N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O3S2 and its molecular weight is 610.75. The purity is usually 95%.
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Biological Activity
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique combination of functional groups, including a furan ring, a triazole moiety, and a pyrazole structure, which contribute to its potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial activity. For example, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research indicates that triazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain substituted pyrazoles have been reported to exhibit cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity . The presence of multiple heterocyclic rings enhances the likelihood of interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structural features to this compound have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The triazole and pyrazole rings may facilitate binding to enzymes or receptors involved in various biochemical pathways. For example:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as COX or nitric oxide synthase (NOS), which are crucial in inflammatory responses.
- Receptor Modulation : It might modulate the activity of receptors involved in cell signaling pathways related to growth and apoptosis.
Data Table: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of cell wall synthesis | |
Anticancer | Cytotoxicity against MCF-7 cells | |
Anti-inflammatory | COX inhibition |
Case Study 1: Anticancer Activity
A study published in 2021 evaluated the anticancer effects of various triazole derivatives on breast cancer cell lines. Among these compounds, derivatives similar to N-((4-(2,3-dimethylphenyl)-5... exhibited significant cytotoxicity with IC50 values below 10 μM. This study highlights the potential for further development into therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole-containing compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O3S2/c1-20-11-13-23(14-12-20)26-17-24(28-10-6-16-42-28)36-38(26)30(39)19-43-32-35-34-29(18-33-31(40)27-9-5-15-41-27)37(32)25-8-4-7-21(2)22(25)3/h4-16,26H,17-19H2,1-3H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOQKWLBLYUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.